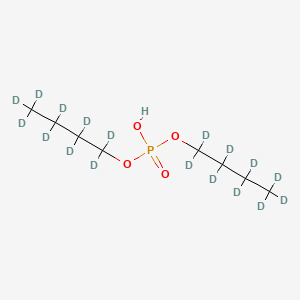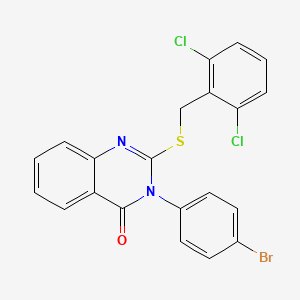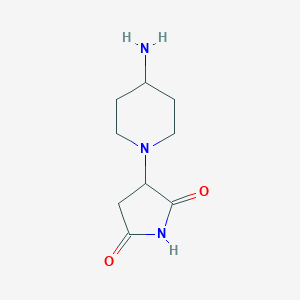
Dibutyl Phosphate-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl Phosphate-d18 is synthesized by the esterification of phosphoric acid with deuterated butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated butanol and phosphoric acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl Phosphate-d18 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutyl phosphate oxide.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Dibutyl phosphate oxide.
Reduction: Deuterated butanol.
Substitution: Various alkyl or aryl phosphates depending on the nucleophile used.
Scientific Research Applications
Dibutyl Phosphate-d18 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phosphate groups.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Dibutyl Phosphate-d18 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the metabolic pathways and the fate of phosphate groups in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Dibutyl Phosphate: The non-deuterated form, used in similar applications but lacks the distinct mass difference provided by deuterium.
Bis(2-ethylhexyl) Phosphate: Another phosphate ester used in industrial applications.
Diphenyl Phosphate: Used in flame retardants and plasticizers
Uniqueness
Dibutyl Phosphate-d18 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research where accurate tracing of compounds is essential .
Properties
Molecular Formula |
C8H19O4P |
|---|---|
Molecular Weight |
228.32 g/mol |
IUPAC Name |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
JYFHYPJRHGVZDY-VAZJTQEUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052110.png)
![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)


![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)
